2-Phenylcyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

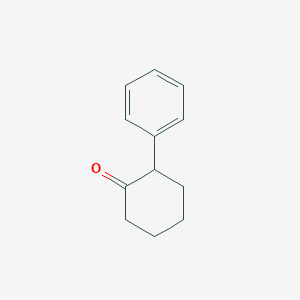

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLVMOAWNVOSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314883 | |

| Record name | 2-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Phenylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1444-65-1 | |

| Record name | 2-Phenylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1444-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001444651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1444-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and reaction pathways for 2-phenylcyclohexanone, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details several key synthetic strategies, including classical and modern catalytic methods. For each method, the reaction mechanism, a detailed experimental protocol, and relevant quantitative data are presented.

Synthesis via Aldol (B89426) Condensation and Subsequent Oxidation

A common and well-documented indirect route to this compound involves the aldol condensation of cyclohexanone (B45756) and benzaldehyde (B42025) to form 2-(hydroxy-phenyl-methyl)-cyclohexanone (B81217), which is then oxidized to the target compound. This pathway offers good control over the initial C-C bond formation and can be performed under both base-catalyzed and organocatalyzed conditions.

Reaction Pathway and Mechanism

The first step is a crossed aldol condensation. Under basic conditions, an enolate of cyclohexanone is formed, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent protonation yields the β-hydroxy ketone. Organocatalytic methods, such as those using L-proline, proceed through an enamine intermediate which then attacks the aldehyde. The second step involves the oxidation of the secondary alcohol in 2-(hydroxy-phenyl-methyl)-cyclohexanone to a ketone.

Quantitative Data

The following table summarizes the quantitative data for different aldol condensation methods to produce the precursor, 2-(hydroxy-phenyl-methyl)-cyclohexanone.

| Catalyst/Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |

| L-Proline | (S)-proline, Cyclohexanone, Benzaldehyde | Methanol (B129727)/Water | Room Temp. | 71 h | 78 | 90:10 | [1] |

| Lithium Enolate | LDA, Cyclohexanone, Benzaldehyde | THF | -78 °C to 0 °C | - | 75 - 85 | 23:77 (at -78°C) | [1] |

| NaOH | NaOH, Cyclohexanone, Benzaldehyde | Ethanol/Water | Room Temp. | 2-3 h | - | - | [2] |

Note: The yield for the NaOH catalyzed reaction was not explicitly stated in the source but is a common base-catalyzed procedure. The oxidation of 2-(hydroxy-phenyl-methyl)-cyclohexanone to this compound using common oxidizing agents like Jones reagent proceeds in high yield.

Experimental Protocols

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction [1]

-

To a solution of benzaldehyde (1.06 g, 10 mmol) in a 2:1 mixture of methanol and water (3 mL) in a 25 mL flask, add cyclohexanone (5.1 mL, 50 mmol) and (S)-proline (0.115 g, 1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature for 71 hours.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-(hydroxy-phenyl-methyl)-cyclohexanone.

Protocol 2: Oxidation with Jones Reagent [3]

-

In a beaker, dissolve sodium dichromate dihydrate (1.2 eq) in water.

-

With continuous stirring, carefully and slowly add concentrated sulfuric acid (1.5 eq). Allow the orange-red solution (Jones reagent) to cool to room temperature.

-

In a separate flask, dissolve 2-(hydroxy-phenyl-methyl)-cyclohexanone (1.0 eq) in acetone.

-

Cool the alcohol solution in an ice bath and add the prepared Jones reagent dropwise, ensuring the temperature remains between 10-20 °C.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and work up to isolate this compound.

Reaction Pathway Diagram

Caption: Aldol condensation followed by oxidation pathway.

Synthesis via Stork Enamine Reaction (α-Arylation)

The Stork enamine synthesis provides a milder alternative to base-catalyzed α-alkylation of ketones.[4][5][6][7] This method involves the formation of an enamine from cyclohexanone, which then acts as a nucleophile. For α-arylation, a palladium-catalyzed cross-coupling reaction with an aryl halide is typically employed.

Reaction Pathway and Mechanism

The synthesis proceeds in three main steps:

-

Enamine Formation: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine) to form a nucleophilic enamine.

-

Palladium-Catalyzed α-Arylation: The enamine couples with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a phosphine (B1218219) ligand.

-

Hydrolysis: The resulting iminium salt is hydrolyzed under acidic conditions to yield this compound.

Quantitative Data

| Catalyst System | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky electron-rich phosphines | LiHMDS | - | RT or 80 °C | Good to excellent | [4] |

| Pd/NHC complexes | N-Heterocyclic Carbene | - | - | - | High | [2] |

Note: Specific yield for the synthesis of this compound via this method requires adaptation from general protocols.

Experimental Protocol (Representative)

Protocol 3: Palladium-Catalyzed α-Arylation of Cyclohexanone Enamine (Adapted from general procedures[4][8])

-

Enamine Formation: Reflux a solution of cyclohexanone (1.0 eq), pyrrolidine (B122466) (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene, using a Dean-Stark apparatus to remove water. After completion, remove the solvent under reduced pressure to obtain the crude enamine.

-

α-Arylation: In a glovebox, combine the enamine (1.0 eq), bromobenzene (B47551) (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 4 mol%), and a strong base (e.g., LiHMDS, 1.2 eq) in an anhydrous solvent like toluene.

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by GC-MS or TLC).

-

Hydrolysis: Cool the reaction mixture and quench with an aqueous acid solution (e.g., 1M HCl). Stir until the iminium intermediate is fully hydrolyzed.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Mechanism Diagram

Caption: Stork enamine synthesis and subsequent α-arylation.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds.[9][10] In the context of this compound synthesis, this can be achieved by coupling a cyclohexanone-derived precursor with a phenylboronic acid. A particularly efficient method has been reported in the patent literature.

Reaction Pathway and Mechanism

The reaction involves the palladium-catalyzed coupling of an enolate or enol-equivalent of cyclohexanone with phenylboronic acid. The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Quantitative Data

| Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| [(IPr)Pd(acac)Cl] | Sodium t-butanolate | Toluene | 60 °C | 2 h | 86 | [11] (citing WO2006/128097) |

Experimental Protocol

Protocol 4: Suzuki-Miyaura Coupling for this compound Synthesis (Based on information from[11])

-

To a reaction vessel under an inert atmosphere, add cyclohexanone (1.0 eq), phenylboronic acid (1.1 eq), sodium t-butanolate (1.2 eq), and the palladium catalyst [(IPr)Pd(acac)Cl] (1-2 mol%) in toluene.

-

Heat the mixture to 60 °C and stir for 2 hours.

-

Monitor the reaction for the consumption of starting materials.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an appropriate organic solvent.

-

Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

General Suzuki Coupling Cycle Diagram

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Synthesis via Nucleophilic Substitution on 2-Chlorocyclohexanone (B41772)

A classical approach to this compound involves the reaction of a phenylating agent, such as a Grignard reagent, with 2-chlorocyclohexanone. This method relies on the nucleophilic attack of the phenyl group on the electrophilic carbon bearing the chlorine atom.

Reaction Pathway and Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The highly nucleophilic phenyl group from phenylmagnesium bromide attacks the α-carbon of 2-chlorocyclohexanone, displacing the chloride leaving group.

Quantitative Data

Experimental Protocol (Representative)

Protocol 5: Reaction of 2-Chlorocyclohexanone with Phenylmagnesium Bromide (General procedure adapted from Grignard reaction protocols[12][13])

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare phenylmagnesium bromide from magnesium turnings (1.2 eq) and bromobenzene (1.1 eq) in anhydrous diethyl ether.

-

Reaction: Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 2-chlorocyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to isolate this compound.

Experimental Workflow Diagram

Caption: General workflow for Grignard synthesis of this compound.

Conclusion

This guide has outlined four distinct and effective methodologies for the synthesis of this compound. The choice of a particular synthetic route will depend on factors such as the availability of starting materials and reagents, the desired scale of the reaction, and the required stereochemical control. The aldol condensation route is a classic, multi-step approach, while the palladium-catalyzed methods, such as the Stork enamine α-arylation and Suzuki-Miyaura coupling, represent more modern, efficient, and often higher-yielding strategies. The Grignard reaction with 2-chlorocyclohexanone provides a direct but potentially lower-yielding alternative. For drug development professionals and researchers, the catalytic methods offer significant advantages in terms of efficiency and substrate scope.

References

- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 5. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Please provide a detailed mechanism of this reaction. | Chegg.com [chegg.com]

- 10. m.youtube.com [m.youtube.com]

- 11. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. d.web.umkc.edu [d.web.umkc.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Phenylcyclohexanone (CAS No. 1444-65-1). It is an aromatic ketone featuring a phenyl group attached to a cyclohexanone (B45756) ring.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its known characteristics. This compound serves as a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and fragrances.[2] This guide details its physical and chemical properties, outlines experimental protocols for its synthesis and analysis, and presents key data in structured tables and diagrams for clarity and ease of use.

Chemical Structure and Identification

This compound is an organic compound with the molecular formula C₁₂H₁₄O.[3] Its structure consists of a cyclohexanone ring with a phenyl substituent at the alpha-position to the carbonyl group. This substitution significantly influences the molecule's steric and electronic properties, making it a valuable substrate in organic synthesis.[4]

// Phenyl ring double bonds C7 -- C8 [style=invis]; C8 -- C9 [style=filled, color="#4285F4"]; C9 -- C10 [style=invis]; C10 -- C11 [style=filled, color="#4285F4"]; C11 -- C12 [style=invis]; C12 -- C7 [style=filled, color="#4285F4"]; } caption="Chemical Structure of this compound"

Physical Properties

This compound is typically a white to off-white crystalline powder or a colorless to pale yellow liquid with a sweet, floral odor.[1][5] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O | [3][6] |

| Molecular Weight | 174.24 g/mol | [3][7] |

| CAS Number | 1444-65-1 | [3][6][7] |

| Appearance | White crystalline powder or colorless to pale yellow liquid | [1][5] |

| Odor | Sweet, floral | [1] |

| Melting Point | 56-59 °C | [8][9] |

| Boiling Point | 294 °C at 760 mmHg; 161-163 °C at 16 Torr | [8][10] |

| Density | 1.042 g/cm³ (predicted) | [10][11] |

| Solubility | Slightly soluble in water (0.3 g/L at 25 °C) | [1][8][10] |

| Flash Point | 110 °C (230 °F) - closed cup | [7] |

| Refractive Index | 1.537 (predicted) | [10] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group and the alpha-phenyl substituent.

-

Reactivity with Nucleophiles : The carbonyl group is susceptible to nucleophilic attack. However, the adjacent bulky phenyl group can introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted cyclohexanone.[4]

-

Oxidation : The compound can be oxidized to form its corresponding oxime derivative.[2]

-

Reduction : Reduction of the ketone yields 2-phenylcyclohexanol.[2]

-

Substitution : It can undergo reactions such as nitration to form 2-(4'-nitrophenyl)cyclohexanone.[2]

-

Stability : this compound is stable under recommended storage conditions, but is incompatible with strong oxidizing agents.[12]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method may depend on the available starting materials, desired scale, and laboratory capabilities.

Experimental Protocol: Synthesis from Cyclohexanone via Enamine Intermediate (Illustrative)

This protocol is a representative procedure for the synthesis of α-substituted ketones.

Materials:

-

Cyclohexanone

-

Pyrrolidine (or other secondary amine)

-

Toluene (or other suitable solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Magnesium turnings

-

Dry diethyl ether

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected.

-

Grignard Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in dry diethyl ether.

-

Alkylation: Cool the enamine solution and add the freshly prepared Grignard reagent dropwise at a controlled temperature. Allow the reaction to stir at room temperature for several hours.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid. Continue stirring until the hydrolysis is complete.

-

Work-up: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.1 - 7.4 | Multiplet | Phenyl group protons |

| Methine Proton | 3.5 - 3.8 | Multiplet | -CH- adjacent to phenyl and carbonyl |

| Methylene Protons | 1.6 - 2.5 | Multiplets | Cyclohexane ring protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~210 | C=O |

| Aromatic Carbons | 126 - 140 | Phenyl group carbons |

| Methine Carbon | ~50 | -CH- adjacent to phenyl and carbonyl |

| Methylene Carbons | 25 - 42 | Cyclohexane ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1710 | Strong |

| C-H (Aromatic) | ~3030 | Medium |

| C=C (Aromatic) | ~1600, 1495, 1450 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 174. Common fragmentation patterns would involve cleavage of the cyclohexanone ring and loss of fragments from the phenyl group.

Applications

This compound is a versatile intermediate with applications in several areas of chemistry:

-

Organic Synthesis : It serves as a precursor for the synthesis of more complex molecules.[2]

-

Pharmaceuticals : It is utilized in the development of therapeutic agents.[2]

-

Fragrance Industry : Due to its aromatic properties, it is employed in the production of fragrances.[1][2]

Safety and Handling

This compound is considered a mild irritant and may cause skin and eye irritation upon contact.[2] It is advisable to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[2] It should be stored in a tightly sealed container in a dry, cool place.[8]

Conclusion

This technical guide has summarized the essential physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. The data presented, including its structural information, physical constants, chemical reactivity, synthesis protocols, and spectroscopic data, will aid in its effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 5. This compound(1444-65-1) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(1444-65-1) 13C NMR [m.chemicalbook.com]

- 8. This compound(1444-65-1) IR Spectrum [m.chemicalbook.com]

- 9. This compound CAS#: 1444-65-1 [m.chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of 2-Phenylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2-phenylcyclohexanone (CAS No: 1444-65-1), a significant intermediate in the synthesis of various organic compounds.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

This compound possesses a molecular formula of C12H14O and a molecular weight of 174.24 g/mol .[2][3] The structure consists of a cyclohexanone (B45756) ring with a phenyl group attached to the carbon atom adjacent to the carbonyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data were obtained in deuterated chloroform (B151607) (CDCl3).[4][5]

¹H NMR Data

The proton NMR spectrum of this compound shows distinct signals for the aromatic and aliphatic protons.

| Assignment | Chemical Shift (ppm) |

| Phenyl H | 7.32 - 7.13 |

| Methine H (C2-H) | 3.60 |

| Methylene H (Cyclohexyl) | 2.47 - 1.82 |

Table 1: ¹H NMR spectral data for this compound.[4]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| Carbonyl C | ~210 |

| Phenyl C (quaternary) | ~138 |

| Phenyl CH | ~128 - 126 |

| Methine C (C2) | ~58 |

| Methylene C (Cyclohexyl) | ~42, 35, 28, 25 |

Table 2: ¹³C NMR spectral data for this compound. (Data inferred from typical values and available spectral information).[5][6]

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a solid sample like this compound.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and the aromatic ring.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium-Weak | Aromatic C-H stretch |

| ~2940-2860 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (ketone) |

| ~1600, ~1495 | Medium-Weak | Aromatic C=C stretch |

Table 3: Key IR absorption bands for this compound.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common and simple method for obtaining an IR spectrum of a solid is using an ATR accessory.

Caption: Workflow for ATR FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.

Electron Ionization (EI) Mass Spectrometry Data

The EI mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Abundance (%) | Possible Fragment |

| 174 | 32.7 - 48.6 | [M]⁺ (Molecular Ion) |

| 130 | 99.9 - 100.0 | [M - C2H4O]⁺ |

| 117 | 46.2 - 46.3 | [C9H9]⁺ |

| 104 | 28.5 - 31.9 | [C8H8]⁺ |

| 91 | 28.0 | [C7H7]⁺ (Tropylium ion) |

| 77 | 10.5 | [C6H5]⁺ (Phenyl ion) |

Table 4: Key fragments in the EI mass spectrum of this compound.[2][4][7]

Proposed Fragmentation Pathway

The fragmentation of this compound in EI-MS can proceed through several pathways, including alpha-cleavage and rearrangements.

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds.

Caption: General workflow for GC-MS analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1444-65-1 | Benchchem [benchchem.com]

- 3. 2-フェニルシクロヘキサノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(1444-65-1) 1H NMR [m.chemicalbook.com]

- 5. This compound(1444-65-1) 13C NMR [m.chemicalbook.com]

- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 7. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylcyclohexanone (CAS 1444-65-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylcyclohexanone, with the Chemical Abstracts Service (CAS) registry number 1444-65-1, is an aromatic ketone characterized by a phenyl group attached to the alpha-carbon of a cyclohexanone (B45756) ring.[1][2] This compound serves as a significant intermediate in organic synthesis, finding applications in the fragrance industry and the development of pharmaceuticals.[1][3] Its structure, featuring a chiral center at the second carbon, makes it a valuable substrate for studies in stereoselective reactions and catalyst development.[4][5] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, reactivity, and known biological interactions.

Physicochemical and Spectroscopic Properties

This compound typically appears as a white to off-white crystalline powder or a colorless to pale yellow liquid with a sweet, floral odor.[3][5][6] It is slightly soluble in water but shows moderate solubility in organic solvents like ethanol (B145695) and ether.[3][7][8]

Physical and Chemical Properties

The core quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1444-65-1 | [9] |

| Molecular Formula | C₁₂H₁₄O | [9][10] |

| Molecular Weight | 174.24 g/mol | [9][11] |

| Appearance | White crystalline powder | [3][6][12] |

| Melting Point | 56-59 °C | [7][9] |

| Boiling Point | 294.0 °C (at 760 mmHg); 161-163 °C (at 16 Torr) | [7][9] |

| Density | 1.0 ± 0.1 g/cm³ | [9] |

| Water Solubility | Slightly soluble (0.3 g/L at 25 °C) | [3][7] |

| Flash Point | > 110 °C (> 230 °F) | [5][11] |

| LogP | 2.37 | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Key spectral data are available from various sources.[3][6]

| Spectroscopy | Data Description | Reference(s) |

| ¹H NMR | Spectra available, typically run in CDCl₃. | [3] |

| ¹³C NMR | Spectra available, typically run in CDCl₃. | [3] |

| Infrared (IR) | Spectra available from KBr disc or nujol mull techniques. | [3] |

| Mass Spec (MS) | Electron Impact (EI) mass spectra are available. | [3] |

| Raman | Spectra available. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established routes in organic chemistry. Key methods include the Grignard reaction and modern palladium-catalyzed cross-coupling reactions.[1][4]

Synthesis Routes Overview

The primary pathways to synthesize this compound involve forming the crucial carbon-carbon bond between the phenyl ring and the cyclohexanone scaffold.

Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol is adapted from established procedures for the direct α-arylation of ketones.[1][4]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Suitable phosphine (B1218219) ligand (e.g., Tri(o-tolyl)phosphine)

-

Sodium t-butoxide (NaOtBu)

-

Cyclohexanone

-

Bromobenzene

-

Anhydrous toluene (B28343)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium t-butoxide (1.2 equivalents).

-

Seal the tube with a rubber septum and purge the vessel with an inert atmosphere (Nitrogen or Argon) for 15-20 minutes.

-

Using a syringe, add anhydrous toluene to the tube, followed by cyclohexanone (1.2 equivalents) and bromobenzene (1.0 equivalent).

-

Seal the Schlenk tube tightly with a Teflon screw cap and place it in a preheated oil bath at 80-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Experimental Protocol: Grignard Reaction

This method involves the reaction of cyclohexanone with a phenyl Grignard reagent, followed by oxidation.[1][4]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Bromobenzene

-

Iodine crystal (for initiation)

-

Cyclohexanone

-

Oxidizing agent (e.g., PCC or a Swern oxidation system)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure: Part 1: Preparation of Phenylmagnesium Bromide

-

Flame-dry all glassware under an inert atmosphere. Assemble a three-neck flask with a dropping funnel and a reflux condenser.

-

Place magnesium turnings (1.1 equivalents) and a small iodine crystal in the flask.

-

Add a solution of bromobenzene (1.0 equivalent) in anhydrous ether dropwise from the funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction and Oxidation

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of cyclohexanone (1.0 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-phenylcyclohexanol.

-

Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent (e.g., pyridinium (B92312) chlorochromate, PCC) to oxidize the alcohol to the ketone.

-

After the oxidation is complete, work up the reaction accordingly and purify the final product by column chromatography.

Chemical Reactivity

This compound undergoes chemical transformations typical of ketones, including reduction of the carbonyl group, oxidation, and substitution reactions.[1] The presence of the bulky phenyl group at the α-position creates steric hindrance, which can influence the rate and stereochemical outcome of nucleophilic additions to the carbonyl carbon.[4]

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2-phenylcyclohexanol.[1]

-

Oxidation: The compound can be oxidized to form derivatives such as its oxime.[1]

-

Substitution: Electrophilic aromatic substitution, such as nitration, can occur on the phenyl ring, leading to products like 2-(4'-nitrophenyl)cyclohexanone.[1][4]

Biological Activity and Applications

This compound serves as a precursor for various fine chemicals and pharmaceuticals.[1][10] It can be used to produce 6-oxo-6-phenyl-hexanoic acid, an intermediate for certain antibiotics and anti-inflammatory drugs.[1][10]

Interaction with Enzymes

Research has identified this compound as a substrate for steroid monooxygenase (STMO) from the bacterium Rhodococcus rhodochrous.[7][12] STMOs are a class of Baeyer-Villiger monooxygenases that catalyze the insertion of an oxygen atom adjacent to a ketone, a reaction of significant interest in biocatalysis and steroid metabolism.

Suspected Endocrine Disruption

This compound is suspected to be an endocrine disruptor.[1] Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormone systems.[2][13] A common mechanism of action for estrogenic EDCs is binding to estrogen receptors (ERα and ERβ), which can either mimic or block the action of endogenous estrogens, leading to a cascade of downstream effects on gene expression and cellular function.[2][14] While the specific pathway for this compound has not been fully elucidated, its structural features warrant caution.

Safety and Handling

This compound is considered a mild irritant and may cause skin and eye irritation upon contact.[1][15] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1][5] The compound is incompatible with strong oxidizing agents.[5] For disposal, it should be handled as chemical waste in accordance with local regulations.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sites.bu.edu [sites.bu.edu]

- 8. This compound(1444-65-1) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Solved How would you synthesize this compound from | Chegg.com [chegg.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Alpha-Carbon of 2-Phenylcyclohexanone: A Hub of Reactivity for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique structural architecture of 2-phenylcyclohexanone, featuring a bulky phenyl group adjacent to a carbonyl, imparts distinct reactivity to its α-carbons, making it a valuable intermediate in organic synthesis and a cornerstone for the development of complex molecular scaffolds. This technical guide delves into the core principles governing the reactivity of the α-carbon in this compound, offering insights into its stereochemical behavior, and providing detailed experimental protocols for its functionalization. This molecule serves as a key building block in the synthesis of a variety of biologically significant compounds.[1]

Acidity and Enolate Formation

The reactivity of the α-carbon in this compound is fundamentally dictated by the acidity of its α-protons and the subsequent formation of enolates. The presence of the electron-withdrawing carbonyl group significantly increases the acidity of the adjacent α-hydrogens, with typical pKa values for α-protons of ketones ranging from 16 to 20.[2][3] This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate, the key nucleophilic intermediate in a multitude of reactions.

The substitution pattern of this compound presents two non-equivalent α-carbons: the phenyl-substituted C2 and the unsubstituted C6. This asymmetry leads to the potential formation of two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.

-

Kinetic Enolate: Formation of the kinetic enolate occurs through the removal of the more sterically accessible proton, which in this case is at the C6 position. This process is favored under conditions of strong, bulky bases (e.g., Lithium diisopropylamide, LDA) at low temperatures (-78 °C) and short reaction times.[4]

-

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, typically with a more substituted double bond. For this compound, this would involve the C2 position. Its formation is favored under conditions that allow for equilibrium, such as weaker bases, higher temperatures, and longer reaction times.

The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful tool for controlling the regioselectivity of subsequent reactions.

Key Reactions at the Alpha-Carbon

The nucleophilic character of the enolate derived from this compound allows for a variety of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.

Alkylation

The introduction of alkyl groups at the α-position is a fundamental transformation. The regioselectivity of alkylation can be controlled by the choice of enolate formation conditions. For instance, methylation of the lithium enolate of 2-methylcyclohexanone (B44802) has been shown to predominantly yield 2,6-dimethylcyclohexanone (B152311) via the less substituted enolate.[5] While specific yields for this compound vary depending on the electrophile and conditions, alkylation of α-arylcyclohexanones can be achieved, though yields may be moderate in some cases.[6]

Halogenation

Halogenation at the α-position introduces a versatile functional group that can serve as a leaving group in substitution reactions or be used to introduce unsaturation. The reaction of this compound with phosphorus pentabromide (PBr₅) has been shown to regioselectively brominate at the unsubstituted C6 position.[1] This selectivity is attributed to the steric hindrance imposed by the phenyl group at C2.[1]

Aldol (B89426) Condensation

The enolate of this compound can act as a nucleophile in aldol reactions, attacking the carbonyl group of an aldehyde or another ketone. A prominent example is the aldol condensation of cyclohexanone (B45756) with benzaldehyde, which yields 2-(hydroxy-phenyl-methyl)-cyclohexanone.[7] This reaction highlights the ability of the α-carbon to form new carbon-carbon bonds, leading to the construction of more complex molecular architectures. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of the α-carbon in this compound and related systems.

| Parameter | Value/Range | Compound/System | Reference |

| pKa of α-proton (Ketone) | 16 - 20 | General Ketones | [2][3] |

| Diastereomeric Ratio (anti:syn) | 88:12 | Addition of allylmagnesium chloride to 2-chlorocyclohexanone | [8] |

| Yield (α-phenylcyclohexanone synthesis) | 86% | From 1-phenyl-1-cyclohexene | [9] |

Experimental Protocols

The following are representative experimental protocols for key transformations involving the α-carbon of cyclohexanone derivatives. These can be adapted for this compound with appropriate modifications.

Protocol for Kinetic Mono-alkylation of Cyclohexanone with Methyl Iodide

Objective: To achieve selective mono-methylation at the less substituted α-carbon.

Materials:

-

Cyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution

-

Methyl iodide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting mixture at this temperature for 2-3 hours to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise at -78 °C.[5]

-

Stir the reaction at -78 °C for 2-4 hours.[5]

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the product by column chromatography.

Protocol for Acid-Catalyzed Alpha-Bromination of a Cyclohexanone Derivative

Objective: To introduce a bromine atom at the α-position.

Materials:

-

Cyclohexanone derivative (e.g., 4-isopropyl-cyclohexanone)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Dichloromethane

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the cyclohexanone derivative (1.0 eq) in glacial acetic acid.[10]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.[10]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

Pour the mixture into a separatory funnel containing cold water and dichloromethane.[10]

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[10]

-

Purify the crude product by fractional distillation or column chromatography.[10]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the reactivity of this compound.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. benchchem.com [benchchem.com]

- 5. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 1444-65-1 | Benchchem [benchchem.com]

Stereoisomers and chirality of 2-Phenylcyclohexanone

An In-depth Technical Guide on the Stereoisomers and Chirality of 2-Phenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a stereocenter at the C2 position adjacent to the carbonyl group, makes it a key building block for the synthesis of more complex, stereochemically defined molecules. The introduction of the phenyl substituent significantly influences the steric and electronic properties of the cyclohexanone (B45756) ring, impacting its reactivity and making it a versatile substrate for various chemical transformations.

In pharmaceutical development, the stereochemical configuration of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. A thorough understanding of the synthesis, separation, and characterization of this compound enantiomers is therefore essential for its application in the development of single-enantiomer therapeutic agents. This guide provides a comprehensive overview of the stereochemistry, synthesis, and analysis of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Stereoisomerism and Chirality

This compound possesses a single chiral center at the C2 carbon, which is bonded to four distinct groups: a phenyl group, a hydrogen atom, the carbonyl carbon (C1), and a methylene (B1212753) carbon (C3) of the ring. This asymmetry gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)-2-phenylcyclohexanone and (S)-2-phenylcyclohexanone.

These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1] Their defining difference lies in their interaction with plane-polarized light; they rotate the light in equal but opposite directions.[1] This property is known as optical activity. A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive.[1]

Conformational Analysis

The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and steric strain. For this compound, the bulky phenyl group has a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6. Theoretical calculations on the related phenylcyclohexane (B48628) show the equatorial conformer to be significantly more stable than the axial conformer. The presence of the sp2-hybridized carbonyl carbon slightly flattens the chair at the C1 position. The conformational equilibrium is dominated by the chair form where the C2-phenyl group is in the equatorial orientation.

Synthesis of Stereoisomers

Both racemic and enantioselective synthetic routes to this compound have been developed.

Racemic Synthesis

Racemic this compound can be efficiently prepared through several established methods. A common approach is the palladium-catalyzed α-arylation of cyclohexanone.

Table 1: Racemic Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Solvent | Temp. | Time | Yield | Reference |

|---|

| Cyclohexanone | Chlorobenzene (B131634) | [(IPr)Pd(acac)Cl] / NaOtBu | Toluene (B28343) | 60°C | 2 h | 86% |[2] |

Enantioselective Synthesis

The synthesis of enantioenriched this compound is of significant interest and is typically achieved through asymmetric catalysis. One prominent strategy involves the asymmetric protonation of the corresponding lithium enolate using a chiral proton source.[3][4] Another powerful method is the direct asymmetric amination of this compound, which can also be adapted for kinetic resolution to yield the enantioenriched ketone.[5]

Table 2: Enantioselective Synthesis and Reactions of this compound

| Reaction Type | Ketone Substrate | Reagent(s) | Catalyst | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| Asymmetric Amination | This compound | Di-tert-butyl azodicarboxylate | (R)-C₈-TCYP (10 mol%) | 45°C, 60 h | 38 | 97 | [5] |

| Asymmetric Amination | This compound | Di-tert-butyl azodicarboxylate | (S)-TRIP (10 mol%) | 45°C, 60 h | 18 | -88 | [5] |

| Michael Addition | This compound | N-pivaloyl-N-phenyl-allenamide | (S)-TRIP (10 mol%) | Toluene, 40°C | 68 | 94 | [6] |

| Enantioselective Protonation | Lithium enolate of this compound | (1R,2S,5R)-2-Isopropoxy-10-(p-tolylsulfinyl)isoborneol | THF, -78°C | - | 99 | 98 |[3] |

Analytical Characterization of Stereoisomers

A combination of analytical techniques is required to confirm the structure and stereochemical purity of this compound.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. In a standard achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. To distinguish between enantiomers, chiral derivatizing agents or chiral lanthanide shift reagents may be employed.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight (174.24 g/mol ) and fragmentation pattern of the compound.[7]

Chiroptical and Chromatographic Methods

-

Polarimetry: This technique measures the optical rotation of a chiral compound.[8] The specific rotation [α] is a characteristic physical property for an enantiomer under defined conditions (temperature, wavelength, solvent, concentration).[8] While the absolute configuration of this compound has been determined by comparing the sign of optical rotation to reference data, specific rotation values for the pure enantiomers are not consistently reported in the surveyed literature.[9]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound.

Protocol: Racemic Synthesis via Palladium-Catalyzed α-Arylation

This protocol is adapted from the conditions reported in the literature.[2]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add sodium t-butoxide (1.2 mmol), the palladium catalyst [(IPr)Pd(acac)Cl] (0.02 mmol), and a magnetic stir bar.

-

Addition of Reagents: Add toluene (2 mL), followed by cyclohexanone (1.0 mmol) and chlorobenzene (1.1 mmol) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 60°C. Stir the reaction mixture for 2 hours.

-

Workup: After cooling to room temperature, dilute the mixture with diethyl ether and filter it through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to afford racemic this compound.

Protocol: Enantioselective Synthesis via Asymmetric Protonation

This protocol describes a general approach for the enantioselective protonation of a ketone enolate.[3][4]

-

Enolate Formation: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere. Cool the solution to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 mmol) dropwise and stir for 1 hour to generate the lithium enolate.

-

Asymmetric Protonation: In a separate flask, dissolve the chiral proton source (e.g., a chiral sulfinyl alcohol, 1.1 mmol) in anhydrous THF. Add this solution dropwise to the cold enolate solution.

-

Reaction Monitoring: Stir the reaction at -78°C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

-

Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess using chiral HPLC.

Protocol: Chiral HPLC Analysis

This is a general protocol; specific conditions may require optimization.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., Supelco γ-DEX 225, or a polysaccharide-based column like Phenomenex Lux series).

-

Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in the mobile phase.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm (due to the phenyl group).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ > Area₂)

Conclusion

This compound is a foundational chiral building block whose stereochemical properties are of high importance to synthetic and medicinal chemists. The development of robust methods for both racemic and, more critically, enantioselective synthesis has enabled access to optically pure forms of this ketone. Characterization, primarily through chiral HPLC, allows for the precise determination of enantiomeric purity, a critical parameter in drug development. The methodologies and data presented in this guide offer a technical foundation for researchers working with this compound, facilitating its use in the stereocontrolled synthesis of complex molecular targets.

References

- 1. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. Enantioselective Protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. This compound | C12H14O | CID 95592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

A Comprehensive Technical Guide to 2-Phenylcyclohexanone and Its Derivatives for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Spectroscopic Properties, and Biological Activities

This technical guide provides a comprehensive overview of 2-phenylcyclohexanone and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details their synthesis, presents key quantitative data in structured tables, outlines experimental protocols for their preparation and biological evaluation, and visualizes important pathways and workflows.

Introduction

This compound is an aromatic ketone featuring a phenyl group at the alpha position to a carbonyl within a six-membered ring. This structural motif serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. The introduction of various substituents on both the phenyl ring and the cyclohexanone (B45756) moiety allows for the fine-tuning of their pharmacological properties, leading to the exploration of these compounds as potential therapeutic agents. Derivatives of this compound have been investigated for their anticancer, antimicrobial, and neurological activities, making them a focal point for researchers in drug discovery.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. Key methods include the Grignard reaction for the introduction of the phenyl group and the Robinson annulation for the construction of the cyclohexenone ring, which can be subsequently modified.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound involves the reaction of a phenyl Grignard reagent with cyclohexanone, followed by oxidation of the resulting tertiary alcohol.

Experimental Protocol: Synthesis of this compound

-

Materials: Magnesium turnings, anhydrous diethyl ether, bromobenzene (B47551), cyclohexanone, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane, hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium suspension. Maintain a gentle reflux throughout the addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.

-

Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Oxidation: Remove the solvent under reduced pressure. Dissolve the crude 1-phenylcyclohexanol (B105894) in anhydrous dichloromethane. Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).

-

Purification: Filter the reaction mixture through a pad of silica (B1680970) gel, washing with dichloromethane. Evaporate the solvent to yield the crude this compound. Purify by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

-

Synthesis of Cyclohexenone Derivatives via Robinson Annulation

The Robinson annulation is a powerful tool for the synthesis of substituted cyclohexenones, which are valuable precursors to various this compound derivatives. The reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Experimental Protocol: Robinson Annulation for a Phenyl-substituted Cyclohexenone

-

Materials: A substituted chalcone (B49325) (e.g., trans-chalcone), ethyl acetoacetate (B1235776), sodium ethoxide, ethanol (B145695).

-

Procedure:

-

Dissolve sodium metal (1.1 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.

-

Add the substituted chalcone (1.0 equivalent) to the reaction mixture and stir at room temperature for 24 hours.

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the resulting cyclohexenone derivative by recrystallization or column chromatography.

-

Quantitative Data

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound and some of its important derivatives.

Table 1: Physical Properties of this compound and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₂H₁₄O | 174.24 | 56-59 | 161-163 @ 16 Torr[1] |

| 2-Amino-2-phenylcyclohexanone | C₁₂H₁₅NO | 189.25 | - | - |

| 2-Methyl-2-phenylcyclohexanone | C₁₃H₁₆O | 188.26 | - | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, ppm) | 7.32-7.12 (m, 5H, Ar-H), 3.60 (dd, 1H), 2.55-2.45 (m, 2H), 2.30-2.00 (m, 4H), 1.90-1.80 (m, 2H) |

| ¹³C NMR (CDCl₃, ppm) | 210.5 (C=O), 138.0, 128.6, 128.5, 126.9 (Ar-C), 58.0 (CH-Ph), 42.1, 35.0, 27.8, 25.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3060, 3030 (Ar C-H), 2940, 2860 (C-H), 1710 (C=O), 1600, 1495 (C=C), 750, 700 (Ar C-H bend) |

| Mass Spectrum (EI, m/z) | 174 (M+), 130, 117, 104, 91, 77[2] |

Table 3: Spectroscopic Data for Selected this compound Derivatives

| Compound | Spectroscopy | Data |

| 2-Amino-2-phenylcyclohexanone | MS (EI, m/z) | 189 (M+), 172, 144, 130, 115, 91, 77[3] |

| 2-Methyl-2-phenylcyclohexanone | ¹³C NMR (CDCl₃, ppm) | 213.0 (C=O), 143.0, 128.5, 126.5, 126.0 (Ar-C), 55.0 (C-Ph), 38.0, 35.0, 27.0, 22.0 (CH₂), 25.0 (CH₃)[4] |

| MS (EI, m/z) | 188 (M+), 173, 145, 131, 105, 91, 77[4] |

Biological Activity Data

The following tables present a selection of reported biological activities for derivatives of this compound.

Table 4: Anticancer Activity of Selected Cyclohexanone Derivatives (IC₅₀ in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | 0.48 | [5] |

| Oleoyl-quercetin hybrid 1 | HCT116 (Colon) | 22.4 | [6] |

| Oleoyl-quercetin hybrid 2 | HCT116 (Colon) | 0.34 | [6] |

| Styrylimidazo[1,2-a]pyridine derivative | MDA-MB-231 (Breast) | 11.90 | |

| 3,5-diaminopyrazole-1-carboxamide derivative | HePG2 (Liver) | 6.57 | [7] |

Table 5: Antimicrobial Activity of Selected Cyclohexanone Derivatives (MIC in µg/mL)

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Piperazine derivative | Bacillus megaterium | 50 | [8] |

| Piperazine derivative | Staphylococcus aureus | 50 | [8] |

| Piperazine derivative | Escherichia coli | 50 | [8] |

| Piperazine derivative | Aspergillus niger | 50 | [8] |

| Cyclohexenone with p-F substituent | Staphylococcus aureus | - | [9] |

| Cyclohexenone with p-F substituent | Escherichia coli | - | [9] |

| Cyclohexenone with p-F substituent | Candida albicans | - | [9] |

Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis, purification, and biological screening of this compound derivatives.

Synthesis and Characterization Workflow.

Biological Screening Workflow.

NMDA Receptor Signaling Pathway

Several derivatives of this compound, particularly amino-substituted analogs, have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission in the central nervous system. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

NMDA Receptor Antagonism.

Detailed Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Materials: 96-well plates, cell culture medium, phosphate-buffered saline (PBS), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), test compounds.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound solutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

-

Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, test compounds, positive and negative controls.

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the 96-well plate containing the broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their versatile synthesis allows for the generation of diverse chemical libraries for screening. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this important chemical scaffold. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-2-phenylcyclohexanone | C12H15NO | CID 12868228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-phenylcyclohexanone | C13H16O | CID 349943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. This compound(1444-65-1) 13C NMR [m.chemicalbook.com]

Keto-Enol Tautomerism in 2-Phenylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-phenylcyclohexanone. While this compound serves as a valuable intermediate in the synthesis of pharmaceuticals and fragrances, a detailed quantitative analysis of its tautomeric equilibrium is not extensively documented in publicly available literature.[1] This guide synthesizes established principles of keto-enol tautomerism, experimental methodologies, and data from analogous systems to provide a comprehensive framework for understanding and investigating the behavior of this compound. The document covers the structural and electronic factors influencing the equilibrium, detailed protocols for experimental determination, and potential implications for drug development.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone (the keto form) and an enol (an alkene with a hydroxyl group). This equilibrium is a dynamic process involving the migration of a proton and the shifting of bonding electrons. The position of this equilibrium is influenced by a variety of factors, including the structure of the carbonyl compound, solvent polarity, temperature, and the presence of acid or base catalysts.[2] For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium.[3] However, structural features such as conjugation or intramolecular hydrogen bonding can stabilize the enol form, shifting the equilibrium towards the enol.[2][3]

This compound, an aromatic ketone, presents an interesting case for the study of keto-enol tautomerism.[1] The presence of a phenyl group at the α-position introduces both steric and electronic effects that can influence the stability of the keto and enol tautomers.[4] Understanding this equilibrium is crucial for predicting the reactivity of this compound and for controlling the outcomes of reactions in which it is a precursor.[5]

The Tautomeric Equilibrium of this compound